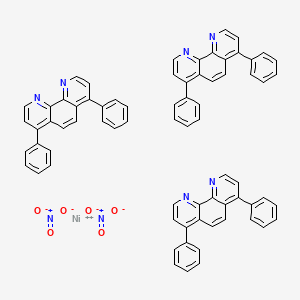
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate involves the reaction of nickel(II) nitrate with 4,7-diphenyl-1,10-phenanthroline in an appropriate solvent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the nickel center’s oxidation state, affecting the compound’s overall properties.
Substitution: Ligand substitution reactions can occur, where the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and appropriate pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of higher oxidation state nickel complexes, while reduction may produce lower oxidation state complexes .
Applications De Recherche Scientifique
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying coordination chemistry and the behavior of nickel complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, including catalysis and material science
Mécanisme D'action
The mechanism by which Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate exerts its effects involves its ability to form stable coordination complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the nickel center .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel(2+), tris(1,10-phenanthroline-N1,N10)-, dinitrate
- Nickel(2+), tris(2,2’-bipyridine-N1,N1’)-, dinitrate
- Nickel(2+), tris(4,4’-dimethyl-2,2’-bipyridine-N1,N1’)-, dinitrate
Uniqueness
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate is unique due to the presence of 4,7-diphenyl-1,10-phenanthroline ligands, which provide distinct steric and electronic properties compared to other similar compounds.
Propriétés
Numéro CAS |
38780-90-4 |
|---|---|
Formule moléculaire |
C72H48N8NiO6 |
Poids moléculaire |
1179.9 g/mol |
Nom IUPAC |
4,7-diphenyl-1,10-phenanthroline;nickel(2+);dinitrate |
InChI |
InChI=1S/3C24H16N2.2NO3.Ni/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3)4;/h3*1-16H;;;/q;;;2*-1;+2 |
Clé InChI |
VIACREPMAZOELJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















